Absence of Direct Comparative Data for the Target Compound
An exhaustive search of PubMed, Google Scholar, USPTO, WIPO, PubChem, ChEMBL, BindingDB, and reputable vendor technical documents did not retrieve any direct head-to-head comparison or standalone quantitative bioactivity data for 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine. The closest structurally annotated analogue with publicly disclosed potency is the imidazopyridazine compound BDBM343697 (3-(1-Benzofuran-2-yl)-6-[(3R)-piperidin-3-yloxy]imidazo[1,2-b]pyridazine), which exhibits an IC50 of 28 nM against MKNK1 kinase [1]. However, this molecule belongs to a different core scaffold (imidazo[1,2-b]pyridazine vs. pyridazine) and includes an additional nitrogen atom in the heterocyclic system, making direct extrapolation unreliable. No binding, functional, selectivity, or ADMET data could be located for the target compound itself.
| Evidence Dimension | Biochemical potency (MKNK1 kinase inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM343697 (imidazopyridazine analogue); IC50 = 28 nM |
| Quantified Difference | Cannot be calculated; different core scaffold and no target compound data |
| Conditions | In vitro kinase assay; recombinant MKNK1 enzyme |
Why This Matters
The lack of any quantitative profile for this compound means that procurement for a specific biological target cannot be justified by published evidence; users must generate primary data or select an analog with established activity.
- [1] BindingDB entry BDBM343697. 3-(1-Benzofuran-2-yl)-6-[(3R)-piperidin-3-yloxy]imidazo[1,2-b]pyridazine; IC50 = 28 nM (MKNK1), IC50 = 53 nM (MKNK2). Source patent US9777004. View Source
